molecular formula C10H10BrN3 B12439532 4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine

4-(3-Bromo-phenyl)-2-methyl-2H-pyrazol-3-ylamine

Cat. No.: B12439532
M. Wt: 252.11 g/mol
InChI Key: NBCSVHFSIVZNEI-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with methylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, amines, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
  • 4-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • 4-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

4-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing more complex molecules .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

4-(3-bromophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

NBCSVHFSIVZNEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=CC(=CC=C2)Br)N

Origin of Product

United States

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